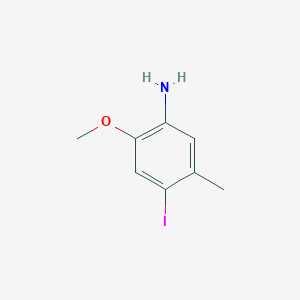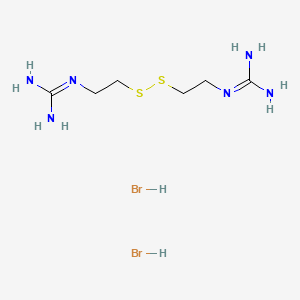
Guanylcystamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanylcystamine hydrobromide is a biochemical compound with the molecular formula C6H18Br2N6S2This compound is recognized for its potential therapeutic applications and is primarily used in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanylcystamine hydrobromide involves the reaction of guanidine with cystamine. The reaction typically occurs in the presence of hydrobromic acid, which facilitates the formation of the hydrobromide salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is monitored closely to maintain optimal conditions, and the product is purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Guanylcystamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, converting the compound back to its thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like thiols and amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Thiol-containing monomers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Guanylcystamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to protein folding and disulfide bond formation.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized as an antistatic agent, dispersing agent, and emulsifying agent in various industrial applications
Mechanism of Action
The mechanism of action of guanylcystamine hydrobromide involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by forming disulfide bonds, which can alter their structure and function. This modulation can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Guanidine hydrochloride
- Cystamine dihydrochloride
- Dithiothreitol (DTT)
- Tris(2-carboxyethyl)phosphine (TCEP)
Uniqueness
Guanylcystamine hydrobromide is unique due to its dual functionality as both a guanidine and a disulfide-containing compound. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile tool in scientific research .
Properties
CAS No. |
15086-17-6 |
|---|---|
Molecular Formula |
C6H18Br2N6S2 |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine;dihydrobromide |
InChI |
InChI=1S/C6H16N6S2.2BrH/c7-5(8)11-1-3-13-14-4-2-12-6(9)10;;/h1-4H2,(H4,7,8,11)(H4,9,10,12);2*1H |
InChI Key |
ODTQCJHEOJUYMX-UHFFFAOYSA-N |
Canonical SMILES |
C(CSSCCN=C(N)N)N=C(N)N.Br.Br |
Related CAS |
1072-13-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



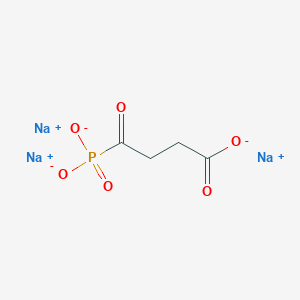
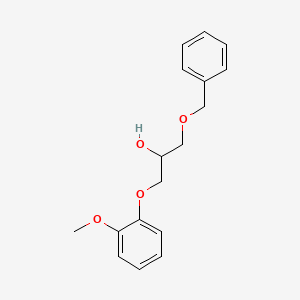

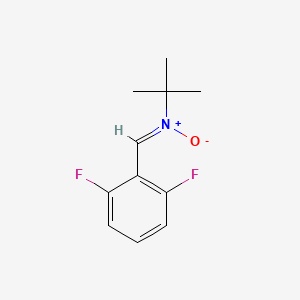
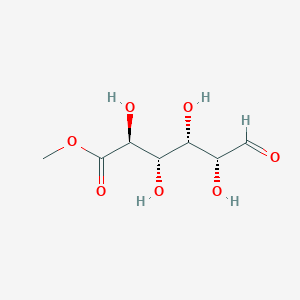
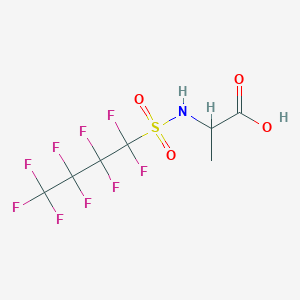
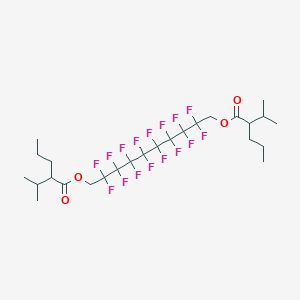
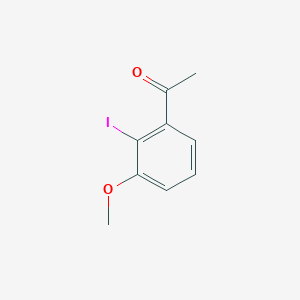
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)


